REACTION_CXSMILES
|
[Cl:1][C:2]1[S:6][C:5]([C:7]2[O:11][N:10]=[C:9]([CH2:12][N:13]3[C:17]4=[N:18][CH:19]=[CH:20][CH:21]=[C:16]4[CH:15]=[C:14]3[C:22](O)=[O:23])[CH:8]=2)=[CH:4][CH:3]=1.[B-](F)(F)(F)F.CCOC(C(C#N)=NOC(N(C)C)=[N+](C)C)=O.Cl.Cl.[CH:49]([N:52]1[CH2:57][CH2:56][CH:55]([NH2:58])[CH2:54][CH2:53]1)([CH3:51])[CH3:50]>CN(C=O)C>[CH:49]([N:52]1[CH2:57][CH2:56][CH:55]([NH:58][C:22]([C:14]2[N:13]([CH2:12][C:9]3[CH:8]=[C:7]([C:5]4[S:6][C:2]([Cl:1])=[CH:3][CH:4]=4)[O:11][N:10]=3)[C:17]3=[N:18][CH:19]=[CH:20][CH:21]=[C:16]3[CH:15]=2)=[O:23])[CH2:54][CH2:53]1)([CH3:51])[CH3:50] |f:1.2,3.4.5|
|
Name
|
|
Quantity
|
0.135 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(S1)C1=CC(=NO1)CN1C(=CC=2C1=NC=CC2)C(=O)O
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Name
|
|
Quantity
|
135 mg
|
Type
|
reactant
|
Smiles
|
[B-](F)(F)(F)F.CCOC(=O)C(=NOC(=[N+](C)C)N(C)C)C#N
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
89 mg
|
Type
|
reactant
|
Smiles
|
Cl.Cl.C(C)(C)N1CCC(CC1)N
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at RT for 20 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
stirred at RT for 4 h
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
The product was purified by preparative RP-HPLC
|
Type
|
WASH
|
Details
|
eluting with a gradient of 0-100% acetonitrile in water (+0.01% trifluoroacetic acid)
|
Type
|
CUSTOM
|
Details
|
After lyophilization the product was obtained as a solid
|
Reaction Time |
20 min |
Name
|
|
Type
|
|
Smiles
|
C(C)(C)N1CCC(CC1)NC(=O)C1=CC=2C(=NC=CC2)N1CC1=NOC(=C1)C=1SC(=CC1)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |